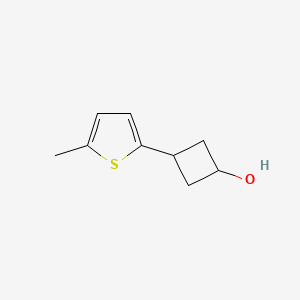
3-(5-Methylthiophen-2-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylthiophen-2-yl)cyclobutan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse applications in medicinal chemistry and material science
Vorbereitungsmethoden
The synthesis of 3-(5-Methylthiophen-2-yl)cyclobutan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carbaldehyde with cyclobutanone in the presence of a suitable catalyst. The reaction conditions typically include refluxing the mixture in an organic solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(5-Methylthiophen-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(5-Methylthiophen-2-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of 3-(5-Methylthiophen-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclobutan-1-ol moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3-(5-Methylthiophen-2-yl)cyclobutan-1-ol can be compared with other similar compounds, such as:
2-(5-Methylthiophen-3-yl)cyclobutan-1-ol: This compound has a similar structure but with a different substitution pattern on the thiophene ring.
9-(5-Methylthiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: This compound contains a thiophene ring and a xanthene moiety, offering different chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12OS |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
3-(5-methylthiophen-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H12OS/c1-6-2-3-9(11-6)7-4-8(10)5-7/h2-3,7-8,10H,4-5H2,1H3 |
InChI-Schlüssel |
KRHNSHASEJNNQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2CC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)
![1-Benzyl-3-bromobicyclo[1.1.1]pentane](/img/structure/B13328888.png)
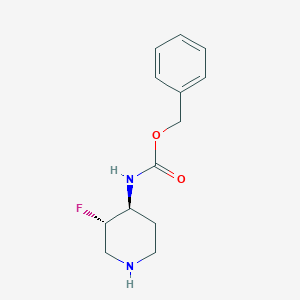
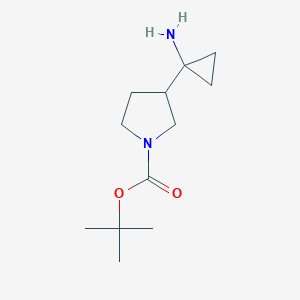
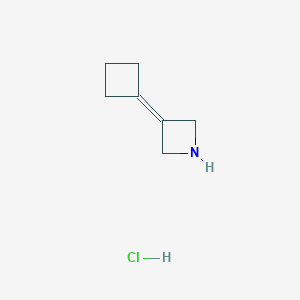

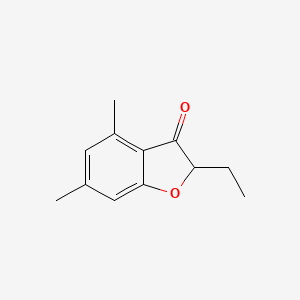
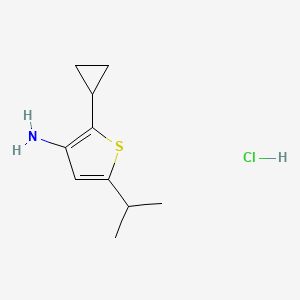
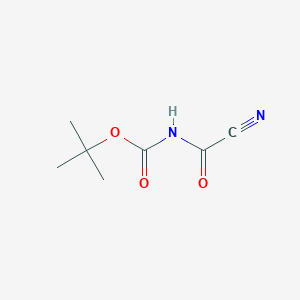
![8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B13328937.png)
![2-Methyl-5,6-dihydrobenzo[d]oxazol-7(4H)-one](/img/structure/B13328944.png)


![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13328962.png)
